
N-Boc-5-(phenylmethoxy)-DL-norvaline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
La N-Boc-5-(phénylméthoxy)-L-norvaline est un composé chimique de formule moléculaire C17H25NO5. Il s'agit d'un dérivé de la L-norvaline, un acide aminé, et comporte un groupe protecteur tert-butoxycarbonyle (Boc) et un substituant phénylméthoxy. Ce composé est souvent utilisé en synthèse organique et en recherche en raison de ses propriétés structurales uniques.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de la N-Boc-5-(phénylméthoxy)-L-norvaline implique généralement la protection du groupe amino de la L-norvaline par un groupe Boc, suivie de l'introduction du groupe phénylméthoxy. Une méthode courante implique la réaction de la L-norvaline avec du dicarbonate de di-tert-butyle (Boc2O) en présence d'une base telle que la triéthylamine pour former l'intermédiaire protégé par Boc. Cet intermédiaire est ensuite mis à réagir avec de l'alcool benzylique en présence d'un catalyseur approprié pour introduire le groupe phénylméthoxy .
Méthodes de production industrielle
Les méthodes de production industrielle de la N-Boc-5-(phénylméthoxy)-L-norvaline sont similaires à la synthèse à l'échelle du laboratoire, mais elles sont optimisées pour des opérations à plus grande échelle. Ces méthodes impliquent souvent des réacteurs à écoulement continu et des systèmes automatisés afin de garantir une qualité et un rendement constants du produit. L'utilisation de réactifs de haute pureté et des conditions de réaction rigoureuses est essentielle pour minimiser les impuretés et maximiser l'efficacité .
Analyse Des Réactions Chimiques
Types de réactions
La N-Boc-5-(phénylméthoxy)-L-norvaline peut subir diverses réactions chimiques, notamment :
Oxydation : Le groupe phénylméthoxy peut être oxydé pour former les aldéhydes ou les acides carboxyliques correspondants.
Substitution : Le groupe phénylméthoxy peut être substitué par d'autres groupes fonctionnels par des réactions de substitution nucléophile.
Réactifs et conditions courantes
Oxydation : Des réactifs tels que le permanganate de potassium (KMnO4) ou le trioxyde de chrome (CrO3) sont couramment utilisés.
Réduction : Le chlorure d'oxalyle dans le méthanol est efficace pour l'élimination du groupe Boc.
Substitution : Des nucléophiles tels que le méthylate de sodium (NaOMe) ou l'hydrure de lithium et d'aluminium (LiAlH4) peuvent être utilisés pour les réactions de substitution.
Principaux produits formés
Oxydation : Formation de dérivés de benzaldéhyde ou d'acide benzoïque.
Réduction : Formation du dérivé amine libre de la L-norvaline.
Substitution : Formation de divers dérivés substitués en fonction du nucléophile utilisé.
Applications De Recherche Scientifique
La N-Boc-5-(phénylméthoxy)-L-norvaline a plusieurs applications en recherche scientifique :
Chimie : Utilisée comme brique élémentaire dans la synthèse de molécules organiques complexes et de peptides.
Biologie : Étudiée pour son rôle potentiel dans l'inhibition enzymatique et la modification des protéines.
Médecine : Recherchée pour ses propriétés thérapeutiques potentielles, notamment ses activités anti-inflammatoires et anticancéreuses.
Industrie : Utilisée dans la production de produits pharmaceutiques et de produits chimiques fins.
Mécanisme d'action
Le mécanisme d'action de la N-Boc-5-(phénylméthoxy)-L-norvaline implique son interaction avec des cibles moléculaires et des voies spécifiques. Le groupe Boc assure une protection stérique, permettant des réactions sélectives à d'autres sites fonctionnels. Le groupe phénylméthoxy peut participer à des interactions π-π et à des liaisons hydrogène, influençant l'affinité de liaison et la spécificité du composé. Ces interactions peuvent moduler l'activité enzymatique et la fonction protéique, conduisant à divers effets biologiques .
Mécanisme D'action
The mechanism of action of N-Boc-5-(phenylmethoxy)-L-norvaline involves its interaction with specific molecular targets and pathways. The Boc group provides steric protection, allowing selective reactions at other functional sites. The phenylmethoxy group can participate in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity. These interactions can modulate enzyme activity and protein function, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Composés similaires
N-Boc-5-méthoxyindole : Structure similaire, mais contient un cycle indole au lieu d'un groupe phénylméthoxy.
N-Boc-5-hydroxy-L-proline : Contient un groupe hydroxyle au lieu d'un groupe phénylméthoxy.
Unicité
La N-Boc-5-(phénylméthoxy)-L-norvaline est unique en raison de sa combinaison du groupe protecteur Boc et du substituant phénylméthoxy. Cette combinaison confère une réactivité chimique et une activité biologique distinctes, ce qui la rend précieuse pour des applications synthétiques et de recherche spécifiques .
Propriétés
Formule moléculaire |
C17H25NO5 |
|---|---|
Poids moléculaire |
323.4 g/mol |
Nom IUPAC |
2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-phenylmethoxypentanoic acid |
InChI |
InChI=1S/C17H25NO5/c1-17(2,3)23-16(21)18-14(15(19)20)10-7-11-22-12-13-8-5-4-6-9-13/h4-6,8-9,14H,7,10-12H2,1-3H3,(H,18,21)(H,19,20) |
Clé InChI |
SLSGDJMDQHCUBN-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NC(CCCOCC1=CC=CC=C1)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![prop-2-enyl N-[1-[[5-(carbamoylamino)-1-[4-(hydroxymethyl)anilino]-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamate](/img/structure/B12304148.png)
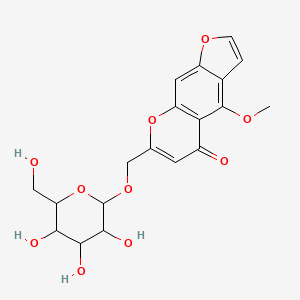
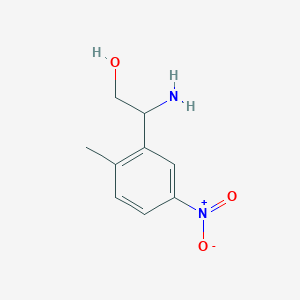
![(alphaS)-alpha-[cis-3-Hydroxy-3-methyl-1-[4-(trifluoromethyl)-2-pyridinyl]cyclobutyl]-2-pyridinemethanol](/img/structure/B12304170.png)
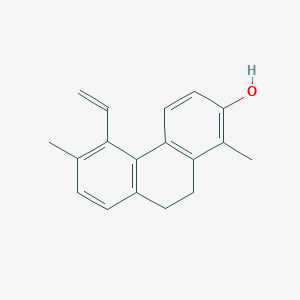

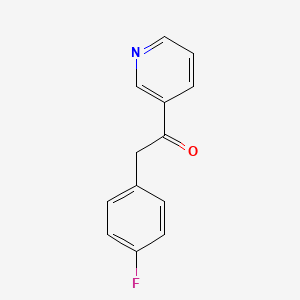

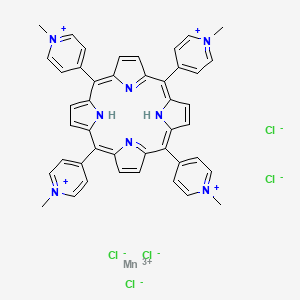
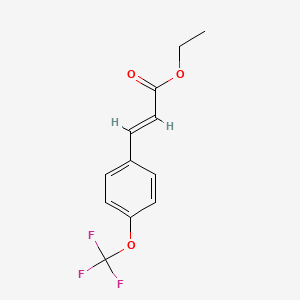
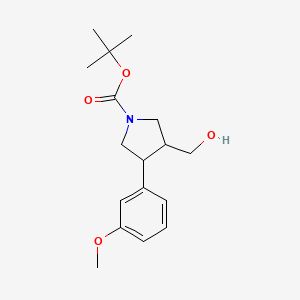
![(2S)-4-Methyl-2-{[(prop-2-EN-1-YL)carbamoyl]amino}pentanoic acid](/img/structure/B12304220.png)
![(E)-N-[4-(2-chlorophenyl)phenyl]-2-cyano-3-hydroxybut-2-enamide](/img/structure/B12304226.png)

